ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H11N3O2S. This compound is of interest due to its unique structure, which includes a pyrazole ring, an amino group, and a thioxoethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 1H-pyrazole-4-carboxylate with 2-amino-2-thioxoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 2-amino-2-thioxoacetate: Similar in structure but lacks the pyrazole ring.
2-Amino-2-thioxoethyl pivalate: Contains a pivalate group instead of the pyrazole ring.
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the pyrazole ring.
The uniqueness of ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE lies in its pyrazole ring, which imparts distinct chemical and biological properties compared to the other compounds.
Properties
IUPAC Name |
ethyl 1-(2-amino-2-sulfanylideneethyl)pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-2-13-8(12)6-3-10-11(4-6)5-7(9)14/h3-4H,2,5H2,1H3,(H2,9,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLEGDDLVDFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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